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molecular formula C7H8BrNO3S B8763263 (5-Bromopyridin-3-yl)methyl methanesulfonate

(5-Bromopyridin-3-yl)methyl methanesulfonate

Cat. No. B8763263
M. Wt: 266.11 g/mol
InChI Key: BMQJYPJKCGONML-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

To a solution of (5-bromo-pyridin-3-yl)-methanol (2.75 g, 14.6 mmol) and Et3N (3.10 mL, 22.2 mmol) in DCM (75 mL) at −20° C. under N2 was added methanesulfonyl chloride (1.70 mL, 22.2 mmol) dropwise. After 45 min the reaction was allowed to warm to room temperature and diluted with DCM (75 mL). The reaction mixture was washed with water (75 mL), sat. NaHCO3 (2×75 mL) and brine before drying over Na2SO4. Concentration in vacuo afforded crude methanesulfonic acid 5-bromo-pyridin-3-ylmethyl ester (4.21 g) as an oil. The crude material was used in the next step without purification.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.CCN(CC)CC.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][O:9][S:18]([CH3:17])(=[O:20])=[O:19])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Name
Quantity
3.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (75 mL), sat. NaHCO3 (2×75 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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